![molecular formula C17H21N5O2 B3006751 N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1207056-75-4](/img/structure/B3006751.png)
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
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Description
The compound , N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that can help infer potential properties and activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, as well as [3+2] cycloaddition reactions . These methods are commonly used to create pyrazole and pyrimidinone derivatives, which are core structures in the compound of interest. The synthesis typically requires the use of catalysts like piperidine and solvents such as ethanol and toluene, and the reactions are characterized by techniques like NMR, IR, and Mass spectrometry .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one described often includes multiple rings, such as pyrazole and pyrimidinone, which are known for their biological relevance . The presence of substituents like the isopropyl group and the cyclopropane ring can influence the molecule's binding affinity and overall bioactivity. Molecular docking studies, as mentioned in the first paper, are crucial for understanding how these molecules interact with biological targets such as enzymes .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and the electronic nature of the heterocycles. For instance, the presence of an oxo group and amide linkage can facilitate reactions with nucleophiles or electrophiles. The [3+2] cycloaddition reactions mentioned in the second paper are examples of how these compounds can undergo cycloaddition to form new rings like isoxazolines and isoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The solubility, melting point, and stability can vary widely based on the presence of different substituents and the rigidity of the molecular framework. The NMR, IR, and Mass spectrometry data provided in the synthesis characterization give insights into the molecular fingerprints that define these properties . Additionally, the biological activities such as antibacterial, anti-inflammatory, and antioxidant properties are indicative of the compound's potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds, including the featured cyclopropanecarboxamide derivative, demonstrate potential for therapeutic applications in cancer treatment and inflammation control due to their inhibitory activities on 5-lipoxygenase, a key enzyme involved in the metabolism of arachidonic acid to leukotrienes, which play a significant role in various inflammatory and allergic responses (Rahmouni et al., 2016).
Antioxidant Activities
The synthesis and evaluation of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine derivatives, have been conducted to explore their antioxidant activities. These studies contribute to the understanding of how structural modifications of cyclopropanecarboxamide derivatives can influence their efficacy as antioxidants, providing a foundation for developing potential neuroprotective or anti-inflammatory agents (Mohamed & El-Sayed, 2019).
Heterocyclic Synthesis Approaches
Research on direct N-cyclopropylation of cyclic amides and azoles, including cyclopropanecarboxamide derivatives, has opened new avenues for the synthesis of nitrogen-containing heterocycles. This method facilitates the introduction of the cyclopropyl group onto the nitrogen of heterocycles or amides, highlighting the versatility and potential of cyclopropanecarboxamide derivatives in medicinal chemistry and drug development (Gagnon et al., 2007).
Antimicrobial Activity
Several cyclopropanecarboxamide derivatives have been synthesized and screened for their antimicrobial activity. This research underscores the potential of these compounds in addressing resistant bacterial infections, with some derivatives showing good to excellent activity against Gram-positive and Gram-negative bacteria. The exploration of these derivatives contributes to the ongoing search for new antimicrobial agents in the fight against drug-resistant pathogens (Devarasetty et al., 2019).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-9(2)12-8-15(23)20-17(18-12)22-14(19-16(24)11-5-6-11)7-13(21-22)10-3-4-10/h7-11H,3-6H2,1-2H3,(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGOYAYLYHPFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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